Lipophilicity (LogP) Comparison: 1-Aminoheptan-3-ol vs. 7-Aminoheptan-1-ol
1-Aminoheptan-3-ol demonstrates significantly lower lipophilicity than its linear terminal amino alcohol analog, 7-Aminoheptan-1-ol. The proximity of the polar hydroxyl and amino groups increases intramolecular hydrogen bonding, reducing the compound's overall LogP [1]. This difference directly impacts its suitability as a polar building block or for targets requiring balanced hydrophilicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 0.82 (predicted) [1] |
| Comparator Or Baseline | 7-Aminoheptan-1-ol (CAS 19243-04-0). Predicted XLogP3-AA: 1.1 [2] |
| Quantified Difference | 0.28 log units lower for 1-Aminoheptan-3-ol |
| Conditions | Predicted values from ChemSpider (ACD/Labs) and PubChem (XLogP3). |
Why This Matters
A lower LogP value indicates greater aqueous solubility and potentially different pharmacokinetic properties, making 1-aminoheptan-3-ol a superior choice for applications requiring a more polar scaffold.
- [1] ChemSpider. 3-Amino-1-heptanol. Predicted data: ACD/LogP. Accessed 2026. View Source
- [2] PubChem. 7-Aminoheptan-1-ol (CAS 19243-04-0). Computed Properties: XLogP3-AA. Accessed 2026. View Source
